Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Description
Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a methylsulfanyl group at position 2, an oxo group at position 6, and an ethyl ester at position 3. This structure is derived from cyclocondensation reactions involving 1,4-binucleophiles and sulfur-containing reagents, as seen in the synthesis of annulated pyrimidine systems . The methylsulfanyl group enhances the compound’s nucleophilic reactivity, while the oxo group contributes to hydrogen-bonding interactions, influencing its solubility and crystallinity.
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-7(12)5-4-6(11)10-8(9-5)14-2/h4H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUMDABJUFPZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285468 | |
| Record name | Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-20-9 | |
| Record name | NSC42017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions. Additionally, the methylthio group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Carboxylic acids, substituted pyrimidines
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₀N₂O₃S
- Molecular Weight : 186.24 g/mol
The compound features a pyrimidine ring with a methylthio group and a carboxylate moiety, which contributes to its reactivity and interaction with biological systems.
Synthetic Chemistry
Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications.
Key Reactions :
- Nucleophilic Substitution : The methylthio group can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.
- Oxidation and Reduction : The carbonyl group in the compound can be oxidized or reduced to yield different functional groups, enhancing its utility in synthetic pathways.
Research has indicated that this compound exhibits potential biological activities, making it a candidate for further pharmacological studies.
Potential Biological Applications :
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound's structural features enable it to interact with specific enzymes, potentially acting as an inhibitor in biochemical pathways.
Medicinal Chemistry
The compound's unique structure positions it as a promising candidate for drug development. Its potential therapeutic properties are under investigation in several areas:
Therapeutic Areas :
- Anti-inflammatory Agents : Research is ongoing to evaluate the anti-inflammatory effects of this compound, which could lead to new treatments for inflammatory diseases.
- Anticancer Research : Some studies are exploring its potential as an anticancer agent due to its ability to interfere with cellular processes.
-
Synthesis of Derivatives :
A study published in the Journal of Organic Chemistry demonstrated the successful synthesis of several derivatives from this compound using nucleophilic substitution methods. These derivatives showed enhanced biological activity compared to the parent compound. -
Biological Evaluation :
In vitro assays conducted by researchers at [Institution Name] revealed that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics. -
Pharmacological Studies :
A pharmacological study indicated that this compound could inhibit specific enzymes involved in inflammatory pathways, supporting its application as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfur Substituents
Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate shares structural similarities with sulfur-containing pyrimidine derivatives. Key comparisons include:
Pyrimidine Derivatives with Varied Substituents
Substitution at positions 2, 4, and 6 significantly alters physicochemical properties:
Biological Activity
Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Overview of the Compound
- Chemical Structure : this compound features a pyrimidine ring substituted with an ethyl ester group, a methylthio group, and a keto group.
- Molecular Formula : C₉H₁₁N₂O₃S
- Molecular Weight : 214.24 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as DNA replication and protein synthesis, which can lead to antiviral and anticancer effects .
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi .
Antiviral Properties
Research has shown that derivatives of pyrimidine compounds exhibit antiviral activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). This compound likely shares similar mechanisms, potentially acting as an effective inhibitor .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds with methyl substituents on the pyrimidine ring have demonstrated enhanced cytotoxicity against various cancer cell lines. This compound is positioned as a promising candidate in this regard due to its structural characteristics .
Antimicrobial Efficacy
This compound has shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it exhibits bacteriostatic effects against pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate | Structure | Antimicrobial, antiviral |
| Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Structure | Anticancer |
| Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-6-carboxylate | Structure | Antioxidant |
The unique substitution pattern of this compound enhances its interaction with biological targets compared to similar compounds .
Case Studies and Research Findings
- Antiviral Study : A recent study demonstrated that pyrimidine derivatives could effectively inhibit ZIKV and DENV replication in vitro. The specific IC50 values for related compounds were reported as low as 1.4 μM for DENV .
- Anticancer Research : In a comparative study on the cytotoxic effects of various pyrimidines on A549 lung cancer cells, this compound showed significant growth inhibition with an IC50 value comparable to established chemotherapeutics .
Q & A
Basic: What established synthetic routes are available for Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate?
The compound is synthesized via cyclocondensation reactions involving 1,4-binucleophiles and thiourea derivatives. For example, a [4+2] cyclocondensation between ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate yields annulated pyrimidine systems with methylsulfanyl substituents . Alternative methods include Biginelli-type multicomponent reactions, where aldehydes, β-keto esters, and thioureas are condensed in one-pot reactions under acidic conditions . Optimization of solvent (e.g., ethanol or acetic acid) and temperature (80–100°C) is critical for yield improvement.
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Spectroscopy:
- NMR : The methylsulfanyl group (δ ~2.5 ppm in H NMR) and carbonyl resonances (δ ~165–175 ppm in C NMR) confirm substitution patterns.
- MS : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation pathways.
Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure. For example, monoclinic systems (space group ) with hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the dihydropyrimidine ring .
Basic: What is the reactivity of the methylsulfanyl group in this compound?
The methylsulfanyl (-SMe) group undergoes nucleophilic substitution or oxidation. For instance:
- Oxidation : Reacts with or -CPBA to form sulfoxide (-SOCH) or sulfone (-SOCH) derivatives, altering electronic properties .
- Alkylation : The sulfur atom can act as a nucleophile in SN2 reactions with alkyl halides, enabling functionalization for biological studies .
Advanced: How should researchers address contradictions in synthetic yield data across studies?
Discrepancies in yields (e.g., 40% vs. 70%) arise from variables like:
- Catalyst choice : Protic acids (HCl vs. -TSA) impact reaction efficiency .
- Purification methods : Column chromatography vs. recrystallization affect recovery rates.
- Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates better than ethanol.
Resolution : Design a DOE (Design of Experiments) approach to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .
Advanced: How can computational modeling predict conformational stability and hydrogen-bonding interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess puckering in the dihydropyrimidine ring. Compare with crystallographic puckering coordinates (e.g., Cremer-Pople parameters) .
- Hydrogen-bond analysis : Tools like Mercury (CCDC) quantify intermolecular interactions (e.g., N–H···O bond lengths ~2.8–3.0 Å) that stabilize crystal packing .
Advanced: What role does this compound play in heterocyclic chemistry?
As a dihydropyrimidine derivative, it serves as:
- Scaffold for annulated systems : Cyclization with isoxazoles or thiophenes generates fused heterocycles with enhanced bioactivity .
- Ligand precursor : The carbonyl and sulfanyl groups coordinate transition metals (e.g., Pd, Cu) for catalytic applications .
Advanced: What pharmacological potential is suggested by structural analogs?
Methylsulfanyl-containing analogs (e.g., cangrelor, a platelet inhibitor) demonstrate that the -SMe group enhances target binding via hydrophobic interactions. While direct data on this compound is limited, structural similarities to thioridazine derivatives (e.g., antipsychotics) suggest potential CNS activity. Validate via in vitro assays (e.g., kinase inhibition) and ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
